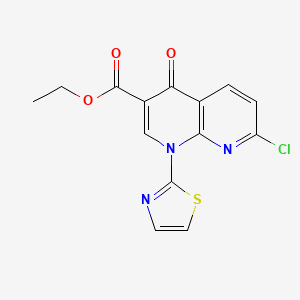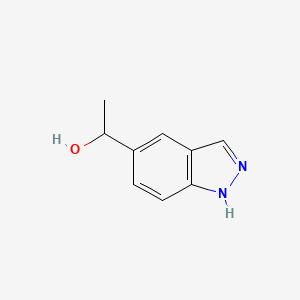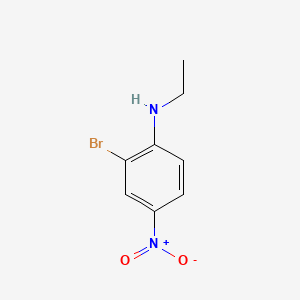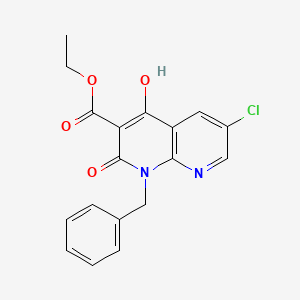
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH” is a peptide composed of 17 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific sequence includes lysine, arginine, tryptophan, isoleucine, leucine, glycine, asparagine, valine, methionine, tyrosine, and cysteine, each contributing unique properties to the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the C-terminal amino acid (cysteine) to a solid resin.
Step 2: Sequential addition of protected amino acids (using Fmoc or Boc protection) follows, with each cycle involving deprotection and coupling steps.
Step 3: After the complete sequence is assembled, the peptide is cleaved from the resin and deprotected to yield the final product.
Reaction Conditions: Typically carried out in an automated peptide synthesizer, using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and piperidine for deprotection.
-
Liquid-Phase Peptide Synthesis
Step 1: Similar to SPPS but performed in solution, starting with the C-terminal amino acid.
Step 2: Sequential addition of amino acids with appropriate protection and deprotection steps.
Step 3: Final purification is achieved through crystallization or chromatography.
Reaction Conditions: Requires careful control of reaction conditions to avoid side reactions, typically using carbodiimides for coupling.
Industrial Production Methods
Industrial production of peptides often employs SPPS due to its efficiency and scalability. Automated synthesizers allow for high-throughput production, and advancements in resin technology and coupling reagents have improved yields and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, performic acid.
Conditions: Mild to moderate temperatures, aqueous or organic solvents.
Products: Oxidized forms of methionine and cysteine residues.
-
Reduction
Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Conditions: Typically performed in aqueous solutions at neutral to slightly basic pH.
Products: Reduced forms of disulfide bonds in cysteine residues.
-
Substitution
Reagents: Various nucleophiles or electrophiles depending on the target residue.
Conditions: Depends on the specific substitution reaction, often requires specific pH and temperature control.
Products: Modified peptides with substituted amino acid side chains.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound to study peptide bond formation and stability.
Catalysis: Investigated for its potential as a catalyst in organic reactions due to its diverse functional groups.
Biology
Protein-Protein Interactions: Studied for its role in mimicking protein interaction sites.
Cell Signaling: Used to investigate signaling pathways involving the constituent amino acids.
Medicine
Drug Development: Explored as a potential therapeutic peptide for various diseases.
Diagnostics: Utilized in the development of diagnostic assays for detecting specific proteins or antibodies.
Industry
Biotechnology: Employed in the production of recombinant proteins and enzymes.
Pharmaceuticals: Used in the formulation of peptide-based drugs and vaccines.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or other proteins. The mechanism involves binding to these targets, often through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of biological pathways. For example, the presence of lysine and arginine residues suggests potential interactions with negatively charged biomolecules.
Comparison with Similar Compounds
Similar Compounds
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-OH: Similar sequence but lacks the terminal cysteine, affecting its redox properties.
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-NH2: Amide modification at the C-terminus, which can influence its stability and biological activity.
Uniqueness
The presence of cysteine at the C-terminus allows for the formation of disulfide bonds, which can stabilize the peptide structure and influence its biological activity. Additionally, the combination of hydrophobic and hydrophilic residues provides a unique balance that can affect its solubility and interaction with biological membranes.
This detailed overview covers the essential aspects of the compound “H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH,” from its synthesis to its applications and mechanisms of action
Properties
CAS No. |
118720-30-2 |
|---|---|
Molecular Formula |
C93H156N26O19S2 |
Molecular Weight |
2006.554 |
InChI |
InChI=1S/C93H156N26O19S2/c1-14-52(10)74(119-90(136)76(54(12)16-3)118-86(132)68(44-56-46-104-60-27-18-17-25-58(56)60)112-80(126)62(29-23-38-102-92(98)99)107-77(123)59(96)26-19-21-36-94)88(134)114-65(41-49(4)5)78(124)105-47-72(122)106-66(42-50(6)7)83(129)113-69(45-71(97)121)85(131)108-61(28-20-22-37-95)82(128)117-75(53(11)15-2)89(135)116-73(51(8)9)87(133)110-63(30-24-39-103-93(100)101)79(125)109-64(35-40-140-13)81(127)111-67(43-55-31-33-57(120)34-32-55)84(130)115-70(48-139)91(137)138/h17-18,25,27,31-34,46,49-54,59,61-70,73-76,104,120,139H,14-16,19-24,26,28-30,35-45,47-48,94-96H2,1-13H3,(H2,97,121)(H,105,124)(H,106,122)(H,107,123)(H,108,131)(H,109,125)(H,110,133)(H,111,127)(H,112,126)(H,113,129)(H,114,134)(H,115,130)(H,116,135)(H,117,128)(H,118,132)(H,119,136)(H,137,138)(H4,98,99,102)(H4,100,101,103)/t52-,53-,54-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1 |
InChI Key |
AXGLPGGMENFMSL-BGJWCWLXSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)



![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)



![1,4-Benzenedicarboxylic acid,bis[2-(ethenylox)ethyl]ester](/img/structure/B599921.png)




